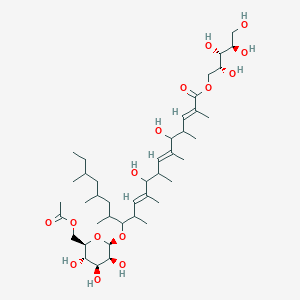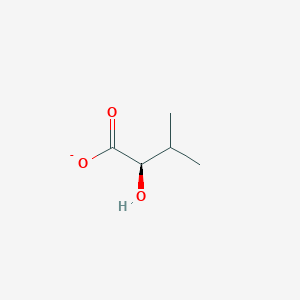
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate is a derivative of the amino acid L-3,4-dihydroxyphenylalanine (DOPA). This compound is characterized by the presence of an acetyl group and an ethyl ester group, which modify the chemical properties and potential applications of the parent molecule. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the acetylation of DOPA followed by esterification. One common method is the reaction of DOPA with acetic anhydride to form N-acetyl-DOPA, which is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions often require heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride or silica chloride may be employed to improve reaction efficiency .
化学反応の分析
Types of Reactions
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of quinone derivatives and other oxidation products .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and catechol oxidases.
Reduction: Reducing agents such as sodium borohydride can be used to reduce quinone derivatives back to their original forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions include quinone derivatives, which are important intermediates in various biochemical processes .
科学的研究の応用
作用機序
The mechanism of action of ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form quinone derivatives, which can then participate in crosslinking reactions. These reactions are catalyzed by enzymes such as catechol oxidases and involve the formation of covalent bonds between the quinone and other molecules . This process is important in the formation of structural matrices in biological systems.
類似化合物との比較
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
N-Acetyldopamine: Unlike this compound, N-Acetyldopamine does not undergo the same oxidation reactions to form quinone derivatives.
N-Acetyldopamide: This compound is similar in structure but differs in its reactivity and the types of crosslinks it forms.
3,4-Dihydroxyphenylpropanoic acid: This compound undergoes similar oxidation reactions but has different applications and properties.
This compound is unique in its ability to form a variety of crosslinks, making it valuable in both biological and industrial contexts.
特性
CAS番号 |
133083-16-6 |
|---|---|
分子式 |
C13H15NO5 |
分子量 |
265.26 g/mol |
IUPAC名 |
ethyl (Z)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(18)10(14-8(2)15)6-9-4-5-11(16)12(17)7-9/h4-7,16-17H,3H2,1-2H3,(H,14,15)/b10-6- |
InChIキー |
MTXVNBTUWDJENO-POHAHGRESA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)O)O)/NC(=O)C |
正規SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)NC(=O)C |
同義語 |
N-acetyl-alpha, beta-dehydro-3,4-dihydroxyphenylalanine ethyl ester N-acetyl-delta-DOPA ethyl ester NAc-delta-DEE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


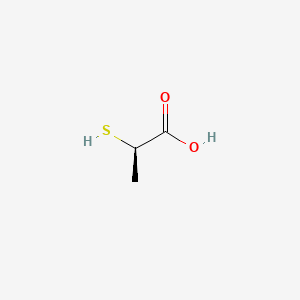
![[(s)-3-Oxocyclohexyl]acetic acid](/img/structure/B1240286.png)
![2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1240289.png)


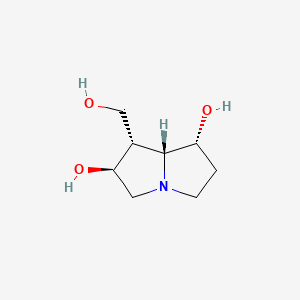
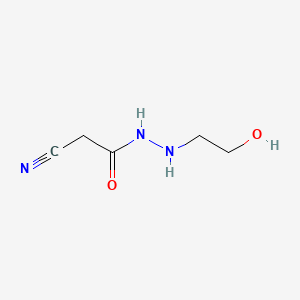
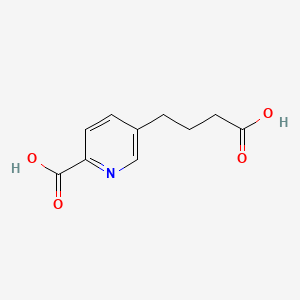
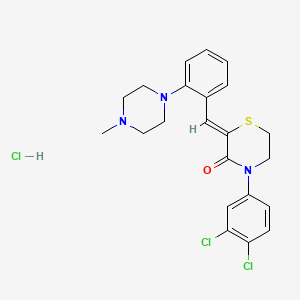
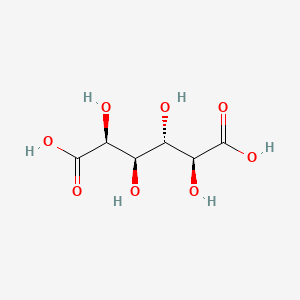
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-4-[[(3S)-3-hydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-oxopropyl]amino]-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1240304.png)
